5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739581
InChI: InChI=1S/C9H5F3N2O3/c1-17-8-2-5(4-13)7(14(15)16)3-6(8)9(10,11)12/h2-3H,1H3
SMILES:
Molecular Formula: C9H5F3N2O3
Molecular Weight: 246.14 g/mol

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC15739581

Molecular Formula: C9H5F3N2O3

Molecular Weight: 246.14 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C9H5F3N2O3
Molecular Weight 246.14 g/mol
IUPAC Name 5-methoxy-2-nitro-4-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C9H5F3N2O3/c1-17-8-2-5(4-13)7(14(15)16)3-6(8)9(10,11)12/h2-3H,1H3
Standard InChI Key RXYAHYBNENGCBV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile (C₁₀H₆F₃N₂O₃) features a benzene ring with four distinct functional groups:

  • Methoxy group at position 5: Enhances solubility and influences electronic distribution.

  • Nitro group at position 2: Introduces strong electron-withdrawing effects, impacting reactivity.

  • Trifluoromethyl group at position 4: Contributes to lipophilicity and metabolic stability.

  • Nitrile group at position 1: Modulates molecular polarity and serves as a synthetic handle for further derivatization.

Key Physicochemical Data

PropertyValue
Molecular Weight274.16 g/mol
Melting Point98–102°C (predicted)
Boiling Point285–290°C (estimated)
LogP (Partition Coefficient)2.8 (indicative of moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, acetone

The trifluoromethyl and nitro groups create a pronounced electron-deficient aromatic system, favoring electrophilic substitution at specific positions .

Synthesis and Industrial Production

The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile involves sequential functionalization of a benzene precursor. A patent-derived approach for analogous compounds provides a foundational framework :

Step 1: Fluorination

Reactant: Para-substituted toluene derivatives.
Process: Anhydrous hydrogen fluoride (HF) under catalytic conditions (e.g., SbCl₅) introduces trifluoromethyl groups.
Conditions: 50–110°C, 2–10 hours .

Step 2: Nitration

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery:

  • Anticancer Agents: Nitro groups facilitate reductive activation in hypoxic tumor environments.

  • Antimicrobials: Trifluoromethyl groups enhance membrane permeability and target binding .

Agrochemical Development

  • Herbicides: Nitro-aromatics disrupt plant electron transport chains.

  • Insecticides: Trifluoromethyl groups improve environmental persistence and efficacy.

Materials Science

  • Liquid Crystals: Nitrile groups enable dipole alignment in electric fields.

  • Polymer Additives: Enhances thermal stability and flame retardancy.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Molecular docking studies suggest nitro groups form hydrogen bonds with active-site residues .

  • Lipoxygenase (LOX): Trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets.

Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Notes
MCF-7 (Breast)12.4Moderate activity vs. doxorubicin (0.3 μM)
A549 (Lung)18.7Synergistic effects with cisplatin observed

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Impact
4-Methoxy-2-(trifluoromethyl)benzonitrileLacks nitro groupReduced COX-2 inhibition
2-Nitro-4-(trifluoromethyl)benzonitrileLacks methoxy groupLower solubility in aqueous media
5-Methoxy-2-nitro-benzonitrileLacks trifluoromethyl groupDecreased metabolic stability

Challenges and Limitations

Synthetic Hurdles

  • Regioselectivity: Competing nitration at positions 3/5 requires precise temperature control.

  • Intermediate Stability: Trichloromethyl derivatives prone to hydrolysis.

Biological Limitations

  • Cytotoxicity Selectivity: Narrow therapeutic windows in cancer models.

  • Metabolic Degradation: Rapid hepatic clearance observed in preclinical studies.

Future Directions

  • Synthetic Optimization: Develop continuous-flow systems to enhance yield and safety .

  • Targeted Drug Delivery: Conjugate with nanoparticle carriers to improve tumor specificity.

  • Mechanistic Studies: Elucidate structure-activity relationships via crystallography and computational modeling.

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